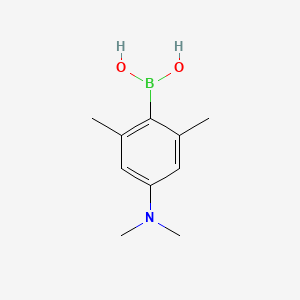
(4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid is an organoboron compound with the molecular formula C10H16BNO2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with dimethylamino and dimethyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2,6-dimethylaniline with a boronic acid derivative under palladium-catalyzed conditions. The reaction typically proceeds as follows:
Starting Materials: 4-bromo-2,6-dimethylaniline, boronic acid derivative, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene).
Reaction Conditions: The reaction mixture is heated to reflux temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours.
Product Isolation: The product is isolated by filtration, followed by purification using column chromatography.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halide.
Oxidation: Hydrogen peroxide, sodium periodate, or other oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Substitution: Substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
(4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The compound’s ability to form carbon-carbon bonds makes it invaluable in the construction of various molecular architectures.
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules. Its boronic acid group can interact with biological targets, making it useful in medicinal chemistry.
Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment has explored the use of boronic acid derivatives, including this compound, as potential agents for delivering boron to tumor cells.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid depends on its application:
Suzuki-Miyaura Cross-Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.
Biological Interactions: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to interact with biological molecules such as enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
(4-(Dimethylamino)-2,6-dimethylphenyl)boronic acid can be compared with other boronic acids:
(4-(Dimethylamino)phenyl)boronic acid: Similar structure but lacks the additional methyl groups on the phenyl ring.
(4-(Methoxy)phenyl)boronic acid: Contains a methoxy group instead of a dimethylamino group, leading to different reactivity and applications.
(4-(Trifluoromethyl)phenyl)boronic acid: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and scientific research.
Eigenschaften
Molekularformel |
C10H16BNO2 |
|---|---|
Molekulargewicht |
193.05 g/mol |
IUPAC-Name |
[4-(dimethylamino)-2,6-dimethylphenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO2/c1-7-5-9(12(3)4)6-8(2)10(7)11(13)14/h5-6,13-14H,1-4H3 |
InChI-Schlüssel |
KXTXUOLQDVGMSL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1C)N(C)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (2R,4S)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate](/img/structure/B12845940.png)
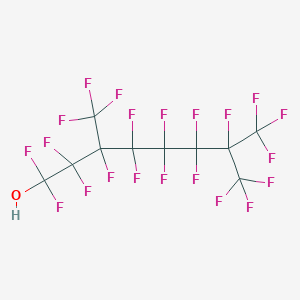

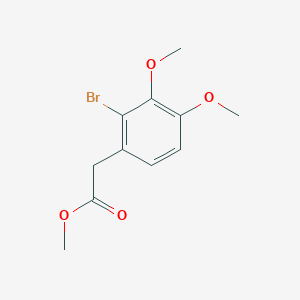


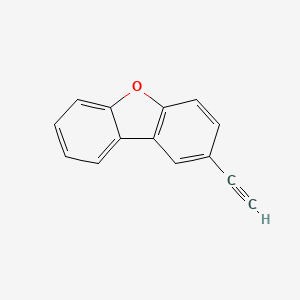
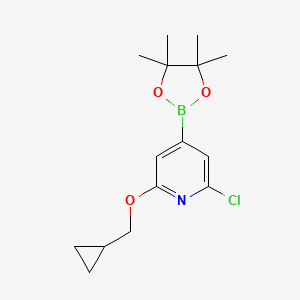
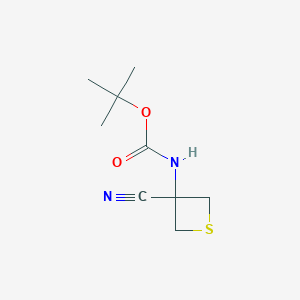
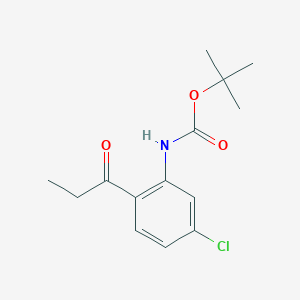
![Benzo[c]isothiazol-6-ylmethanamine](/img/structure/B12846005.png)
![5-[2-(2,4-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12846010.png)
